Otaplimastat

Übersicht

Beschreibung

SP-8203, auch bekannt als Otaplimastat, ist ein Chinolin-Derivat, das aufgrund seiner neuroprotektiven Eigenschaften große Aufmerksamkeit erregt hat. Diese Verbindung wird vor allem für ihr Potenzial zur Behandlung von ischämischem Schlaganfall und anderen neurologischen Erkrankungen untersucht. Sie fungiert als Matrixmetalloproteinase-Inhibitor, der zur Reduzierung der Schäden beiträgt, die durch verzögerte Behandlung ischämischer Schlaganfälle entstehen .

Vorbereitungsmethoden

Die Synthese von SP-8203 umfasst mehrere Schritte, beginnend mit der Bildung des Chinolin-Kerns. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung spezifischer Katalysatoren und Lösungsmittel, um die korrekte Bildung des gewünschten Produkts zu gewährleisten. Industrielle Produktionsmethoden für SP-8203 sind darauf ausgelegt, die Ausbeute und Reinheit zu maximieren, wobei oft fortschrittliche Techniken wie Hochleistungsflüssigkeitschromatographie zur Reinigung eingesetzt werden .

Analyse Chemischer Reaktionen

SP-8203 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat beschleunigt werden.

Reduktion: Häufige Reduktionsmittel wie Natriumborhydrid können verwendet werden, um SP-8203 zu reduzieren.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, bei denen Nucleophile bestimmte funktionelle Gruppen in der Verbindung ersetzen.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation zur Bildung von Chinolin-N-Oxiden führen, während die Reduktion zu reduzierten Chinolin-Derivaten führen kann .

Wissenschaftliche Forschungsanwendungen

Clinical Trials and Efficacy

Otaplimastat has been evaluated in several clinical trials, particularly focusing on its role as an adjunct therapy to recombinant tissue plasminogen activator (rtPA) in acute ischemic stroke patients. The SAFE-TPA trial, a phase 2 study, assessed its safety and efficacy in patients receiving rtPA.

-

Study Design : The trial consisted of two stages:

- Stage 1 : A single-arm safety study involving 11 patients receiving this compound at a dosage of 80 mg twice daily for three days.

- Stage 2 : A randomized, double-blind, placebo-controlled study involving 69 patients assigned to either this compound (40 mg or 80 mg) or placebo.

- Results : The results indicated no significant safety issues in stage 1. In stage 2, the incidence of parenchymal hematoma was low across all groups, with only one case in the 80 mg group. Secondary endpoints showed improvement in neurological outcomes as measured by the modified Rankin Scale (mRS) and National Institutes of Health Stroke Scale (NIHSS) .

Safety Profile and Tolerability

The safety profile of this compound has been rigorously evaluated. In the SAFE-TPA trial:

- No serious adverse events were related to this compound.

- Common treatment-emergent adverse events included mild symptoms such as nausea and pyrexia .

Pharmacokinetics and Stability

Research has demonstrated that this compound is stable in biological samples, with optimized methods for quantification developed using liquid chromatography-tandem mass spectrometry. The compound showed acceptable stability under various storage conditions, which is crucial for its clinical application .

Comparative Efficacy in Animal Models

In preclinical studies involving animal models:

- This compound significantly reduced infarct volume and brain edema when administered alongside rtPA.

- It demonstrated a capacity to extend the therapeutic window for rtPA administration without compromising its fibrinolytic activity .

Case Studies and Observational Data

Observational data from various studies have reinforced the findings from clinical trials:

Wirkmechanismus

The mechanism of action of SP-8203 involves the inhibition of matrix metalloproteinases, which are enzymes that degrade extracellular matrix components. By inhibiting these enzymes, SP-8203 helps to reduce the breakdown of the blood-brain barrier and minimize brain damage following an ischemic stroke. The compound also exhibits antioxidant properties, further contributing to its neuroprotective effects .

Vergleich Mit ähnlichen Verbindungen

SP-8203 ist einzigartig in seiner dualen Wirkung als sowohl Matrixmetalloproteinase-Inhibitor als auch Antioxidans. Ähnliche Verbindungen umfassen:

Tetracyclin-Derivate: Diese hemmen auch Matrixmetalloproteinasen, besitzen aber nicht die antioxidativen Eigenschaften von SP-8203.

Minocyclin: Ein weiterer Matrixmetalloproteinase-Inhibitor mit neuroprotektiven Wirkungen, jedoch mit einer anderen chemischen Struktur und einem anderen Wirkmechanismus.

Doxycyclin: Ähnlich wie Minocyclin hemmt es Matrixmetalloproteinasen, besitzt aber nicht den gleichen Grad an antioxidativer Aktivität wie SP-8203

SP-8203 sticht aufgrund seiner kombinierten inhibitorischen und antioxidativen Eigenschaften hervor, was es zu einem vielversprechenden Kandidaten für die Behandlung von ischämischem Schlaganfall und anderen neurologischen Erkrankungen macht.

Biologische Aktivität

Otaplimastat, also known as SP-8203, is a small molecule with a quinazoline-2,4-dione scaffold that has emerged as a promising neuroprotectant. Its primary mechanism involves the inhibition of matrix metalloproteinases (MMPs), which play a critical role in the pathophysiology of ischemic stroke. This compound has been studied for its potential to mitigate the adverse effects associated with thrombolytic therapies, particularly recombinant tissue plasminogen activator (rtPA).

This compound's biological activity is primarily attributed to its ability to regulate MMP activity rather than their expression. Research indicates that this compound enhances the expression of tissue inhibitors of metalloproteinases (TIMPs), specifically TIMP1, which counteracts the activity of MMPs. This modulation is crucial in reducing cerebral edema and hemorrhage associated with ischemic events.

- MMP Regulation : In cultured endothelial cells subjected to oxygen-glucose deprivation (OGD), this compound did not suppress mRNA or protein levels of MMP-2 and MMP-9 but restored TIMP1 levels suppressed by OGD .

- Neuroprotective Effects : In animal models, this compound significantly improved neurological outcomes by reducing infarct size and edema when administered alongside rtPA .

Phase 2 Studies

A multicenter, randomized, double-blind, placebo-controlled trial assessed the safety and efficacy of this compound in patients with acute ischemic stroke receiving rtPA. The trial included two stages:

- Stage 1 : An open-label safety study involving 11 patients receiving this compound at a dosage of 80 mg twice daily for three days.

- Stage 2 : A randomized study with 69 patients assigned to receive either this compound (40 mg or 80 mg) or placebo.

Key Findings :

- Primary Endpoint : The occurrence of parenchymal hematoma (PH) on day 1 was low across all groups, indicating a favorable safety profile.

- Secondary Endpoints : No significant differences in serious adverse events (SAEs) or mortality rates were observed among the treatment groups. Notably, there was an intriguing signal suggesting that the 40 mg dose may improve neurological outcomes .

Animal Models

In preclinical studies involving rat models of embolic stroke, this compound demonstrated significant protective effects against rtPA-induced hemorrhagic transformation. The following data were observed:

| Parameter | Control Group | This compound Group |

|---|---|---|

| Infarct Volume (mm³) | 120 ± 15 | 85 ± 10 |

| Edema Volume (mm³) | 40 ± 5 | 25 ± 3 |

| Neurological Score | 5 ± 1 | 8 ± 1 |

| Mortality Rate (%) | 80% | 30% |

These results highlight this compound's potential to reduce both infarct size and mortality rates when used in conjunction with rtPA .

Safety Profile

In phase 1 trials, this compound was well tolerated at doses up to 240 mg without significant side effects. Adverse events reported during phase 2 trials included chills and muscle rigidity but were generally mild and manageable .

Eigenschaften

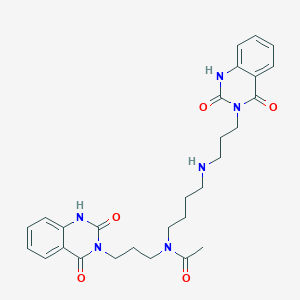

IUPAC Name |

N-[3-(2,4-dioxo-1H-quinazolin-3-yl)propyl]-N-[4-[3-(2,4-dioxo-1H-quinazolin-3-yl)propylamino]butyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N6O5/c1-20(35)32(17-9-19-34-26(37)22-11-3-5-13-24(22)31-28(34)39)16-7-6-14-29-15-8-18-33-25(36)21-10-2-4-12-23(21)30-27(33)38/h2-5,10-13,29H,6-9,14-19H2,1H3,(H,30,38)(H,31,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZBPVOSFYUHFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCCCNCCCN1C(=O)C2=CC=CC=C2NC1=O)CCCN3C(=O)C4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176758-04-5 | |

| Record name | Otaplimastat | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1176758045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SP-8203 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11670 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OTAPLIMASTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYE03B60KA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.